molecular formula C8H16ClN B13962149 3-(3-Chloropropyl)piperidine

3-(3-Chloropropyl)piperidine

Cat. No.: B13962149
M. Wt: 161.67 g/mol
InChI Key: RBYVIYGYCLRQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropropyl)piperidine is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)piperidine typically involves the reaction of piperidine with 1,3-dichloropropane. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloropropyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)piperidine: Similar in structure but with the chlorine atom attached to a different carbon in the propyl chain.

    3-(3-Bromopropyl)piperidine: Similar but with a bromine atom instead of chlorine.

    3-(3-Hydroxypropyl)piperidine: Similar but with a hydroxyl group instead of chlorine

Uniqueness

3-(3-Chloropropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-(3-chloropropyl)piperidine

InChI

InChI=1S/C8H16ClN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2

InChI Key

RBYVIYGYCLRQAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.